molecular formula C10H11NO3 B14843257 Methyl 2-acetyl-6-methylisonicotinate

Methyl 2-acetyl-6-methylisonicotinate

Cat. No.: B14843257
M. Wt: 193.20 g/mol
InChI Key: KFPWHXKOSPEIQZ-UHFFFAOYSA-N
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Description

Methyl 2-acetyl-6-methylisonicotinate is a chemical compound with the molecular formula C11H13NO3 It is a derivative of isonicotinic acid and is characterized by the presence of an acetyl group and a methyl group attached to the isonicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetyl-6-methylisonicotinate typically involves the esterification of isonicotinic acid derivatives. One common method involves the reaction of isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions usually include refluxing the mixture to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Industrial methods often focus on minimizing by-products and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetyl-6-methylisonicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl 2-acetyl-6-methylisonicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-acetyl-6-methylisonicotinate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl isonicotinate: A related compound with similar structural features but lacking the acetyl and additional methyl groups.

    Methyl nicotinate: Another derivative of nicotinic acid with different functional groups.

Uniqueness

Methyl 2-acetyl-6-methylisonicotinate is unique due to the presence of both an acetyl group and a methyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these functional groups play a crucial role.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

methyl 2-acetyl-6-methylpyridine-4-carboxylate

InChI

InChI=1S/C10H11NO3/c1-6-4-8(10(13)14-3)5-9(11-6)7(2)12/h4-5H,1-3H3

InChI Key

KFPWHXKOSPEIQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C(=O)C)C(=O)OC

Origin of Product

United States

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